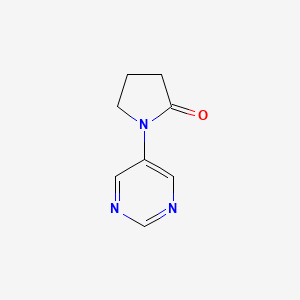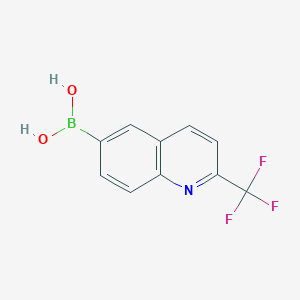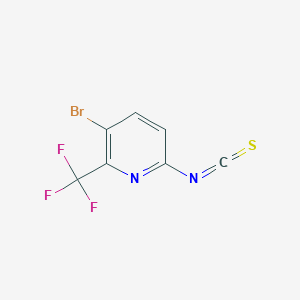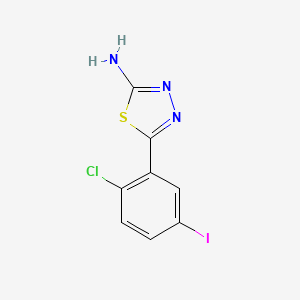
2-Amino-5-(2-chloro-5-iodophenyl)-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD01131409 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD01131409 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of organic solvents and catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of MFCD01131409 is scaled up using large reactors and automated systems. The process involves continuous monitoring and adjustment of reaction parameters to maintain consistency and quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
MFCD01131409 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: In this reaction, one functional group in the compound is replaced by another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in the reactions of MFCD01131409 include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired product, but they generally involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from the reactions of MFCD01131409 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxides or peroxides, while reduction reactions may yield alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
MFCD01131409 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical techniques.
Biology: The compound is studied for its effects on biological systems, including its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: MFCD01131409 is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of MFCD01131409 involves its interaction with specific molecular targets and pathways. The compound binds to certain enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can lead to various effects, such as inhibition of enzyme activity, modulation of signal transduction pathways, or changes in gene expression.
Conclusion
MFCD01131409 is a versatile and valuable compound with numerous applications in scientific research and industry. Its unique properties and reactivity make it a subject of ongoing study, with potential implications for chemistry, biology, medicine, and beyond.
Propiedades
Fórmula molecular |
C8H5ClIN3S |
|---|---|
Peso molecular |
337.57 g/mol |
Nombre IUPAC |
5-(2-chloro-5-iodophenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H5ClIN3S/c9-6-2-1-4(10)3-5(6)7-12-13-8(11)14-7/h1-3H,(H2,11,13) |
Clave InChI |
WSIQJDVSBSAIQK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1I)C2=NN=C(S2)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(2-Aminophenyl)thio]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13687156.png)

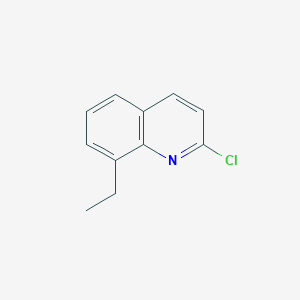
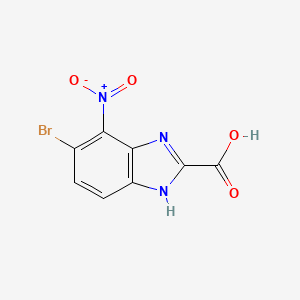
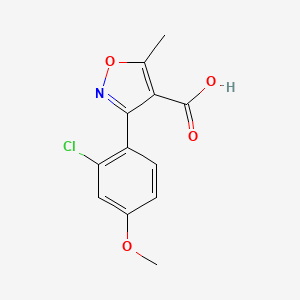

![2,6,8-Trimethylimidazo[1,2-a]pyrazine](/img/structure/B13687176.png)
